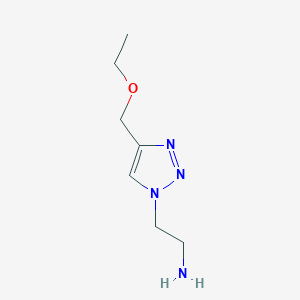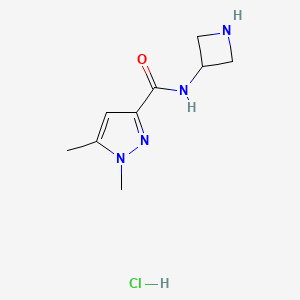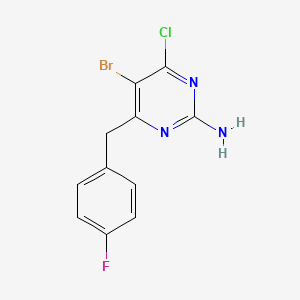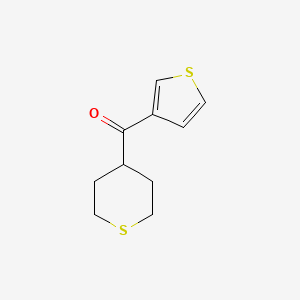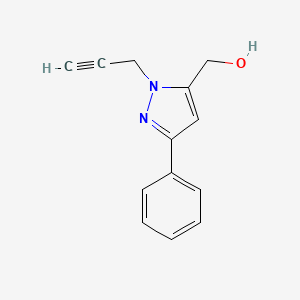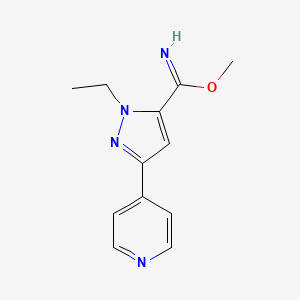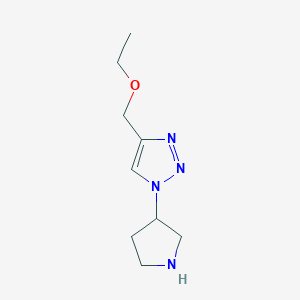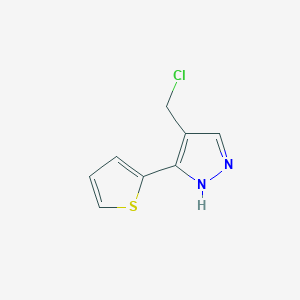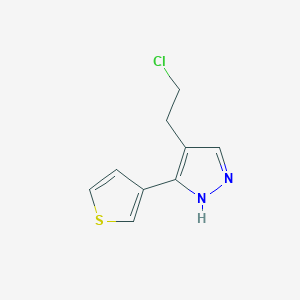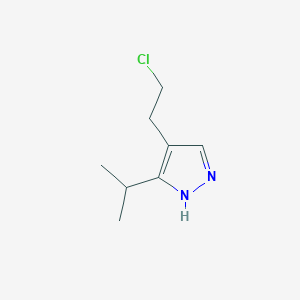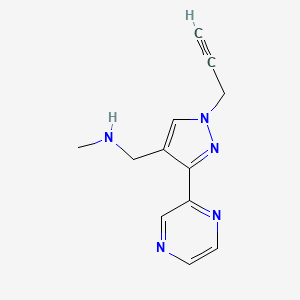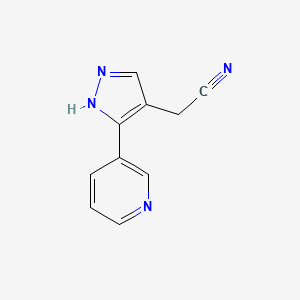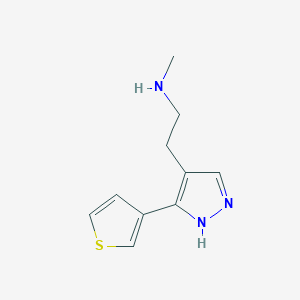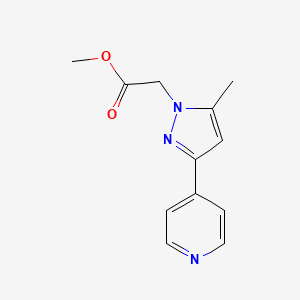![molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8](/img/structure/B1492825.png)
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol1. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
Unfortunately, the specific synthesis process for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not readily available in the search results. However, related compounds such as 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.5]nonane have been synthesized through various methods23.Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is complex, involving a spirocyclic structure. The spirocyclic structure is a type of cyclic compound where two rings share a single atom1.Chemical Reactions Analysis
The specific chemical reactions involving Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not available in the search results. However, related compounds have been involved in various chemical reactions, such as oxidative cyclizations4.Physical And Chemical Properties Analysis
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone has a molecular weight of 210.27 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Field : Organic Chemistry
- Application Summary : This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Methods : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
- Results : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole
- Field : Organic Chemistry
- Application Summary : This research describes a new synthesis of 2-oxa-7-azaspiro[3.5]nonane . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .
- Methods : The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole . The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described .
- Results : X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .
-
Antibacterial and Antifungal Applications
- Field : Pharmacology
- Application Summary : Compounds containing the azetidin-2-one moiety have been synthesized and evaluated for their antibacterial and antifungal properties . These compounds were found to have comparable antibacterial results to the reference drug, amoxicillin .
- Methods : The synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug, fluconazole .
- Results : The synthesized molecules showed promising results in their antibacterial and antifungal screening .
-
Synthesis of Oxadiazole Derivatives
- Field : Organic Chemistry
- Application Summary : This research involves the integration of the azetidin-2-one moiety into the oxadiazole ring to achieve 1-(5-(4-substituted phenyl)-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) for the exploration of altered biological interactions .
- Methods : The synthesis involved the integration of the azetidin-2-one moiety into the oxadiazole ring .
- Results : The resultant compounds were evaluated for their biological interactions .
-
Pharmacophore Subunit of Azetidine
- Field : Pharmacology
- Application Summary : The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities . (Azetidin-3-yl)acetic acid VIII could be used as a structural analogue for 4-aminobutanoic acid (GABA). (3-Arylazetidin-3-yl)acetates IX and X are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
- Methods : The synthesis involves the integration of the azetidin-2-one moiety into the oxadiazole ring .
- Results : The resultant compounds were evaluated for their biological interactions .
-
Synthesis of Alicyclic Ring-Fused Benzimidazoles
- Field : Organic Chemistry
- Application Summary : This research describes the first fusion of the spirocyclic oxetane motif onto heterocycles in attempts to prepare [1,2- a] alicyclic ring-fused benzimidazoles .
- Methods : The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described .
- Results : X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide are disclosed .
Safety And Hazards
The specific safety and hazard information for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not available in the search results. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.
Orientations Futures
The future directions for research on Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not specified in the search results. However, given its complex structure, it could be of interest in various fields such as medicinal chemistry and material science. As with any chemical compound, future research directions would likely involve further exploration of its properties, potential uses, and mechanisms of action.
Propriétés
IUPAC Name |
azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBATWRJDWWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



